molecular formula C15H19BrN4O2 B6994160 N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide

Cat. No.: B6994160
M. Wt: 367.24 g/mol
InChI Key: SRPQPGAXUWYGKQ-UHFFFAOYSA-N
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Description

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-4-22-12(9(2)3)14(21)18-15-17-13(19-20-15)10-7-5-6-8-11(10)16/h5-9,12H,4H2,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPQPGAXUWYGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C)C(=O)NC1=NNC(=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Amidation: The final step involves the formation of the amide bond through a reaction between the triazole derivative and an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the ethoxy group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation: Oxidized products may include triazole N-oxides.

    Reduction: Reduced products may include triazole derivatives with reduced functional groups.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate biological pathways and molecular interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-amine share structural similarities.

    Bromophenyl Derivatives: Compounds like 2-bromophenylacetic acid and 2-bromophenylhydrazine are structurally related.

Uniqueness

N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxy-3-methylbutanamide is unique due to the combination of the triazole ring, bromophenyl group, and the ethoxy-methylbutanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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